molecular formula C32H38N4O4S B1673202 K777 CAS No. 233277-99-1

K777

Cat. No.: B1673202
CAS No.: 233277-99-1
M. Wt: 574.7 g/mol
InChI Key: RHJLQMVZXQKJKB-JDXGNMNLSA-N
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Description

K777 is a cysteine protease inhibitor. It inhibits human cathepsin S (Ki = 0.002 µM) and human cathepsin L (Ki = 0.05 µM), which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein, also known as the surface glycoprotein. This compound is selective for these proteases over human cathepsin K, -B, and -C (Kis = 0.4, 3, >100 µM, respectively), as well as the SARS-CoV-2 cysteine proteases papain-like protease (PLpro) and main protease (Mpro), also known as the 3C-like protease (3CLpro;  Kis = >100 µM for both). It prevents cleavage of the spike protein S1 subunit in vitro and reduces the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells (EC50s = <0.074, 0.004, and <0.080 µM, respectively). This compound induces mortality in T. b. brucei trypanosomes (IC50 = 0.1 µM) and reduces myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day. It also inhibits chemokine (C-C motif) ligand 17 (CCL17) binding to, and CCL17-induced chemotaxis of, HuT 78 cells (IC50s = 0.057 and 0.0089 µM, respectively), as well as induces chemokine (C-C motif) receptor 4 (CCR4) internalization.
K-11777, also known as APC 3316;  and K 777, is a a potent, irreversible cysteine protease inhibitor and a potent and selective CCR4 antagonist. Its therapeutic targets are cruzain, a cysteine protease of the protozoan parasite Trypanosoma cruzi, and cathepsins B and L, which are associated with cancer progression. This compound inhibited both CCL17 binding and CCL17-induced chemotaxis in Hut78 cells (IC50: 57 and 8.9 nmol/l, respectively). This compound induced CCR4 internalization, with a ∼50% reduction of cell surface CCR4. This compound did not inhibit CXCR4-induced chemotaxis or internalization and did not bring about Ca(2+) mobilization by itself.

Mechanism of Action

Target of Action

K-777, also known as 1-Piperazinecarboxamide, 4-methyl-N-((1S)-2-oxo-2-(((1S)-1-(2-phenylethyl)-3-(phenylsulfonyl)-2-propenyl)amino)-1-(phenylmethyl)ethyl)-, K777, CRA-3316, APC-3316, or K-11777, primarily targets cruzain , a cysteine protease of the protozoan parasite Trypanosoma cruzi . It also inhibits cathepsins B and L , which are associated with cancer progression .

Mode of Action

K-777 is a potent, orally active, and irreversible inhibitor of cysteine protease . It inhibits cruzain, thereby preventing the parasite from replicating and escaping from the human immune system . It also targets cathepsin-mediated cell entry, exhibiting a broad-spectrum antiviral activity .

Biochemical Pathways

The inhibition of cruzain and cathepsins B and L by K-777 affects several biochemical pathways. Cruzain is crucial for the survival of Trypanosoma cruzi, and its inhibition can lead to the death of the parasite . Cathepsins B and L are involved in various cellular processes, including protein degradation and antigen processing . Their inhibition can affect these processes and potentially reduce the progression of diseases such as cancer .

Pharmacokinetics

It is known that k-777 is a potent cyp3a4 inhibitor , which could impact its metabolism and potentially its bioavailability.

Result of Action

K-777 has been shown to strongly impede the infection of several cell lines by SARS-CoV-2, the virus that causes COVID-19 . It reduces the ability of the virus to infect host cell lines without causing harm to the host cells . This suggests that K-777 could potentially be used as a treatment for COVID-19.

Action Environment

The action, efficacy, and stability of K-777 can be influenced by various environmental factors. For instance, the presence of other drugs could impact the effectiveness of K-777 due to potential drug-drug interactions . Additionally, the physiological environment, such as the pH and presence of other enzymes, could affect the stability and activity of K-777 .

Biological Activity

K777, also known as K11777 or SLV213, is a potent irreversible inhibitor of cysteine proteases, particularly cathepsin L. Its biological activity has been extensively studied in various contexts, including its potential as an antiviral agent against SARS-CoV-2 and its application in treating parasitic infections such as Chagas disease. This article will provide a detailed overview of the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily by covalently binding to cysteine proteases, thereby inhibiting their activity. The compound has shown selective inhibition against cathepsin L and B, which play critical roles in viral entry and processing within host cells. Specifically, this compound has been demonstrated to block the proteolytic processing of the SARS-CoV-2 spike protein, effectively preventing viral infection in several mammalian cell lines.

Key Findings:

  • Inhibition of Cathepsin L : this compound exhibits a second-order rate constant of inactivation that is significantly higher for cathepsin L compared to other cysteine proteases (Table 1) .
  • Selectivity : this compound does not inhibit papain-like cysteine proteases or 3CL proteases at concentrations up to 100 μM, indicating its selectivity .

Table 1: Inhibition Rates of Cysteine Proteases by this compound

ProteaseRate Constant (k)Inhibition Type
Cathepsin L50-foldIrreversible
Cathepsin B333-foldIrreversible
Cathepsin SWeakly reversibleReversible
PapainNo inhibitionN/A

Biological Activity Against SARS-CoV-2

This compound has shown promise as a therapeutic agent for COVID-19 due to its ability to inhibit cathepsin L, which is essential for the entry of SARS-CoV-2 into host cells. In vitro studies have demonstrated that this compound effectively reduces viral infectivity without causing significant toxicity to host cells .

Case Study: Efficacy in Cell Lines

In studies involving A549/ACE2 and HeLa/ACE2 cells, this compound exhibited effective antiviral activity with EC50 values significantly lower than those observed for other compounds . The absence of cytotoxic effects at concentrations up to 100 μM further supports its therapeutic potential.

Table 2: Antiviral Activity of this compound

Cell LineEC50 (nM)Cytotoxicity Observed
A549/ACE280None
HeLa/ACE24None
Calu-3Low micromolarNone
Caco-2Low micromolarNone

Applications in Parasitic Infections

This compound was originally developed as an inhibitor for T. cruzi cruzain, showing significant anti-parasitic activity. Studies have indicated that it can effectively reduce parasitic load in infected models, making it a candidate for treating Chagas disease .

Case Study: Chagas Disease Model

In animal studies evaluating this compound's efficacy against Chagas disease, treatment resulted in a marked reduction in parasitic burden and associated pathology compared to control groups. Histopathological evaluations showed minimal tissue damage in treated animals .

Properties

CAS No.

233277-99-1

Molecular Formula

C32H38N4O4S

Molecular Weight

574.7 g/mol

IUPAC Name

N-[(2S)-1-[[(3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/t28-,30-/m0/s1

InChI Key

RHJLQMVZXQKJKB-JDXGNMNLSA-N

SMILES

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4

Appearance

Solid powder

Key on ui other cas no.

502960-90-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-methylpiperazine-1-carboxylic acid(1-((3-benzenesufonyl-1-phenethylallyl)carbamoyl)-2-phenylethyl)amide
APC 3316
APC-3316

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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